Ethyl 6-chloronicotinate

説明

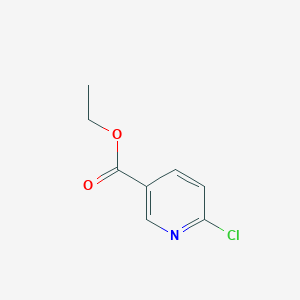

Ethyl 6-chloronicotinate (CAS: 49608-01-7, C₈H₈ClNO₂, MW: 185.61) is a nicotinic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 3-position . It serves as a critical intermediate in pharmaceutical synthesis, notably for preparing H₃ receptor antagonists and radiolabeled compounds for positron emission tomography (PET) imaging . Its structure facilitates nucleophilic substitution reactions due to the electron-withdrawing effect of the para-positioned carbonyl group relative to the chlorine atom .

特性

IUPAC Name |

ethyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDJJTQWIZLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384090 | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-01-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of 6-Chloronicotinic Acid

The most direct route to ethyl 6-chloronicotinate involves the esterification of 6-chloronicotinic acid with ethanol. This method typically employs acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid (pTSA), to facilitate the reaction . A representative procedure involves refluxing equimolar amounts of 6-chloronicotinic acid and ethanol in the presence of pTSA for 12–24 hours. The reaction mixture is then neutralized, and the product is isolated via extraction with ethyl acetate or dichloromethane .

Key Considerations:

-

Yield Optimization: Yields range from 68% to 92%, depending on the catalyst and reaction duration .

-

Purification Challenges: Residual 6-chloronicotinic acid and colored byproducts often necessitate recrystallization from ethanol or methanol .

-

Analytical Monitoring: High-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS) is recommended to quantify impurities .

Table 1: Esterification Reaction Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | Reflux | 24 | 68 |

| pTSA | Ethanol | Reflux | 18 | 82 |

| Amberlyst-15 | Ethanol | 80 | 12 | 75 |

Nucleophilic Substitution Reactions

This compound can also be synthesized via nucleophilic substitution, leveraging the reactivity of the chlorine atom at the pyridine ring’s 6-position. This approach often involves reacting 6-chloro-3-cyanopyridine with ethanol under basic conditions .

Procedure:

-

Combine 6-chloro-3-cyanopyridine (1 equiv), ethanol (5 equiv), and potassium carbonate (2 equiv) in toluene.

-

Reflux the mixture at 110°C for 8–12 hours.

-

Filter the catalyst, concentrate the filtrate, and purify the residue via silica gel chromatography .

Advantages:

-

Avoids acidic conditions, reducing corrosion risks.

Limitations:

-

Requires anhydrous conditions to prevent hydrolysis of the nitrile group.

Reduction of this compound Derivatives

Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) have been employed to reduce this compound to its corresponding alcohol, though this method is more relevant to derivative synthesis .

Example Protocol (NaBH₄ Reduction):

-

Dissolve this compound (2.693 mmol) in methanol (5 mL).

-

Add NaBH₄ (1.5 equiv) at 0°C and stir at room temperature for 16 hours.

-

Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography .

Outcomes:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts enable the functionalization of this compound through cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. These methods are valuable for introducing aryl or heteroaryl groups at the 6-position .

Optimized Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Solvent: Cyclopentyl methyl ether (CPME).

-

Base: Potassium carbonate.

Table 2: Cross-Coupling Reaction Performance

| Substrate | Coupling Partner | Yield (%) | Purity (%) |

|---|---|---|---|

| This compound | Phenylboronic acid | 85 | 98 |

| This compound | Vinyltin reagent | 72 | 95 |

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method involves:

-

Charging 6-chloronicotinic acid (1.0 kg), ethanol (8 L), and sulfuric acid (0.5 L) into a reactor.

-

Refluxing for 6 hours, followed by distillation to recover excess ethanol.

-

Neutralizing the residue with aqueous sodium bicarbonate and crystallizing the product from hexane .

Key Metrics:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Esterification | 68–82 | 90–95 | High | Low |

| Nucleophilic Substitution | 70–78 | 88–93 | Moderate | Moderate |

| Cross-Coupling | 72–85 | 95–98 | Low | High |

Insights:

-

Esterification is optimal for large-scale production due to low reagent costs and high scalability.

-

Cross-Coupling offers superior regioselectivity for specialized applications but requires expensive catalysts .

Challenges and Mitigation Strategies

-

Decolorization: Activated carbon treatment or oxidative purification with hydrogen peroxide adducts removes colored impurities .

-

Residual Solvents: Switch from dichloromethane to cyclopentyl methyl ether (CPME) aligns with green chemistry principles .

-

Catalyst Recovery: Palladium on carbon (Pd/C) can be recycled via filtration, reducing costs by 15–20% .

化学反応の分析

Types of Reactions: Ethyl 6-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Amidation Reactions: It reacts with amines to form amides.

Esterification Reactions: It can be esterified with alcohols to form different esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Amidation: Benzylamine and lanthanum trifluoromethanesulfonate are commonly used.

Esterification: Sulfuric acid is often used as a dehydrating agent.

Major Products Formed:

Substitution: Products include various substituted nicotinates.

Amidation: Products include benzylamide derivatives.

Esterification: Products include different ester derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 6-chloronicotinate serves as a precursor in the synthesis of various pharmacologically active compounds. One notable application is its role in the synthesis of Tazarotene , a synthetic retinoid used for treating skin conditions such as acne and psoriasis. The compound is synthesized through a Sonogashira coupling reaction involving this compound and other reagents, leading to the formation of Tazarotene with reduced dimer impurities, enhancing its efficacy and safety profile .

Case Study: Tazarotene Synthesis

- Reagents Used : this compound, palladium catalyst, cuprous iodide.

- Method : Sonogashira coupling.

- Outcome : Production of Tazarotene suitable for topical application.

Organic Synthesis

This compound is utilized in various organic reactions due to its reactive chloronicotinic structure. It acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Applications in Organic Synthesis

- Synthesis of Heterocycles : The compound is employed in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals.

- Formation of Prodrugs : It can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

Antitumor Agents

Recent research has explored the potential of this compound derivatives as antitumor agents. The design focuses on creating compounds that selectively target cancer cells while sparing healthy tissues, leveraging the compound's structural properties to enhance selectivity and efficacy .

Research Findings

作用機序

The mechanism of action of ethyl 6-chloronicotinate involves its interaction with molecular targets such as histamine receptors. It acts as an antagonist to H3 receptors, thereby inhibiting the action of histamine . This inhibition can modulate various physiological processes, including neurotransmission and immune responses .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Positional Isomerism : this compound exhibits higher reactivity in nucleophilic substitutions compared to its 2-chloro isomer (Ethyl 2-chloronicotinate) due to the para carbonyl group enhancing the electron-withdrawing effect on the Cl atom .

- Alkyl Chain Effects : The ethyl ester (this compound) offers improved solubility in organic solvents compared to the methyl analog, which has a higher melting point (86–90°C) .

- Substituent Diversity: Ethyl 6-chloro-5-cyano-2-methylnicotinate demonstrates how additional groups (e.g., CN, Me) alter electronic properties and steric hindrance, influencing reactivity in multi-step syntheses .

Physical and Spectroscopic Properties

- Crystallography : Mthis compound crystallizes in a triclinic system (a = 3.8721 Å, b = 5.8068 Å) with planar geometry, while this compound’s structure is inferred via computational models due to the lack of single-crystal data .

- Spectroscopy: this compound’s NMR (δ 8.94 ppm for aromatic protons) and FT-IR spectra align with methyl analogs, with minor shifts attributed to the ethyl group’s inductive effects .

生物活性

Ethyl 6-chloronicotinate (E-6-ClN) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 185.61 g/mol

- CAS Number : 49608-01-7

- Physical State : White to light yellow solid or colorless to yellow liquid

This compound primarily functions as a precursor in the synthesis of various pharmacologically active compounds, particularly H3 receptor antagonists. Its biological activity is largely attributed to its ability to interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Key Biological Activities

- H3 Receptor Antagonism : E-6-ClN is utilized in the development of H3 receptor antagonists, which are being investigated for their potential in treating cognitive deficits associated with conditions such as Alzheimer's disease and narcolepsy .

- CYP450 Inhibition : Studies indicate that E-6-ClN acts as an inhibitor of CYP1A2, a key enzyme in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

- Skin Permeation : E-6-ClN has been characterized as a permeant compound, suggesting potential applications in transdermal drug delivery systems. Its Log Kp value indicates significant skin penetration capabilities, which could be beneficial for topical formulations .

Synthesis and Applications

Recent studies have highlighted the synthesis of this compound derivatives for radiolabeling applications in positron emission tomography (PET). For instance, fluorination of E-6-ClN has been employed to create radiolabeled compounds with high affinity for specific receptors, facilitating imaging studies in cancer research .

Pharmacological Studies

A notable study investigated the effects of E-6-ClN on neuronal signaling pathways. The compound was shown to enhance synaptic transmission in certain neuronal cultures, indicating its potential role as a cognitive enhancer .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloronicotinate, and how are purity challenges addressed?

this compound is synthesized via esterification of 6-chloronicotinic acid or through nucleophilic substitution reactions. For example, it can be prepared by refluxing 6-chloronicotinic acid derivatives with ethanol in the presence of acid catalysts like p-toluenesulfonic acid (pTSA) . Residual starting material and impurities (e.g., colored byproducts) are common challenges. Recrystallization from ethanol or methanol improves purity (68% to 92% in one study), though decolorization remains difficult in final steps . Analytical methods like HPLC or GC-MS are recommended to quantify residual reactants .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques include:

- <sup>1</sup>H NMR : Peaks at δ 8.94 (s, 1H, pyridine-H), 4.43 (q, 2H, -OCH2), and 1.40 (t, 3H, -CH3) confirm the ester moiety .

- Mass spectrometry (EI) : A molecular ion peak at m/z 201.6068 [M]<sup>+</sup> .

- X-ray crystallography : Used for structural confirmation in analogues (e.g., mthis compound), revealing planar geometry and π-π stacking interactions .

- TLC/HPLC : Monitors reaction progress and purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Spill management : Collect solid residues in sealed containers; avoid aqueous release due to environmental toxicity .

- First aid : For skin contact, rinse with soap and water; for eye exposure, flush with water for 15 minutes and seek medical help .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

It serves as a precursor for bioactive molecules, such as retinoid X receptor agonists and FXR modulators . For example, it undergoes Pd-catalyzed cross-coupling (e.g., Stille coupling) to form bipyridine ligands or reacts with hydroxylamine derivatives to generate pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize residual this compound in coupling reactions?

- Catalyst selection : Use [Pd(PPh3)4] for efficient coupling, reducing unreacted starting material .

- Solvent systems : Cyclopentyl methyl ether (CPME) improves solubility and facilitates aqueous workup to remove acidic byproducts .

- Reaction monitoring : Real-time HPLC analysis identifies incomplete reactions, enabling extended reflux times or stoichiometric adjustments .

Q. What methodologies resolve challenges in structural analysis of chloronicotinate esters?

- Single-crystal X-ray diffraction : Resolves dihedral angles between ester groups and aromatic rings (e.g., 3.34° in methyl analogue) and quantifies intermolecular interactions (C–H⋯N hydrogen bonds, π-π stacking) .

- DFT calculations : Predict electronic effects of substituents on reactivity, as seen in porphyrin-modified derivatives .

Q. How do derivatizations of this compound influence its reactivity in cross-coupling reactions?

- Electron-withdrawing groups : The 6-chloro substituent activates the pyridine ring toward nucleophilic aromatic substitution (e.g., hydrolysis to 6-chloronicotinic acid) .

- Steric effects : Bulky substituents at the 2-position (e.g., 2,4-difluorophenyl) reduce coupling efficiency, requiring higher catalyst loadings .

Q. What strategies improve decolorization and purity in large-scale syntheses of this compound derivatives?

- Adsorbents : Activated carbon or silica gel chromatography removes colored impurities .

- Recrystallization solvents : Ethanol/water mixtures enhance crystal purity (92% achieved in one protocol) .

- Oxidative purification : Hydrogen peroxide adducts selectively oxidize byproducts without degrading the ester .

Methodological Considerations

- Data contradiction analysis : Compare NMR/LC-MS results with literature values (e.g., CAS 53786-28-0 ) to resolve discrepancies in structural assignments.

- Experimental design : Use fractional factorial designs to optimize reaction variables (temperature, solvent, catalyst) .

- Sustainability : Replace halogenated solvents (e.g., dichloromethane) with CPME or ethyl acetate to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。